molecular formula C16H12N4O3S B11298834 Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate

Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate

Cat. No.: B11298834
M. Wt: 340.4 g/mol
InChI Key: UFXFOSGUENAYCB-UHFFFAOYSA-N
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Description

Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate involves its interaction with specific molecular targets:

Biological Activity

Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazoloquinazolines , which are known for their varied pharmacological profiles. The presence of the furyl group and the thioacetate moiety in its structure enhances its lipophilicity and potentially increases its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines, indicating significant cytotoxicity . The incorporation of the trifluoromethyl group in similar compounds was shown to enhance binding affinity to DNA, suggesting that this compound may exhibit comparable or enhanced activity due to structural similarities.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-1162.44
Compound BHepG-26.29
This compoundTBD

The mechanism by which triazoloquinazolines exert their cytotoxic effects often involves DNA intercalation and topoisomerase inhibition . The intercalative nature allows these compounds to disrupt DNA replication processes, leading to apoptosis in cancer cells .

In a comparative study, it was found that certain derivatives had higher intercalation activity than others, with one compound showing an intercalation potency of 10.25 μM . This suggests that this compound could similarly engage in DNA interactions that lead to cellular apoptosis.

Antimicrobial Activity

Beyond anticancer properties, compounds within the triazoloquinazoline class have also shown antimicrobial activity. For example, studies have indicated that certain derivatives possess inhibitory effects against various pathogens such as Staphylococcus aureus and Candida albicans . The potential for this compound to exhibit similar antimicrobial properties warrants further investigation.

Table 2: Antimicrobial Activity of Triazoloquinazoline Derivatives

CompoundPathogenMIC (μg/mL)
Compound CStaphylococcus aureus16
Compound DCandida albicans32
This compoundTBD

Case Studies and Research Findings

Several studies have explored the biological effects of triazoloquinazolines:

  • Antihypertensive Effects : A series of triazoloquinazoline derivatives were evaluated for their antihypertensive activity using animal models. Some compounds demonstrated significant reductions in blood pressure and heart rate .
  • In Vitro Studies : In vitro assays have shown that certain derivatives possess low toxicity towards human erythrocytes while maintaining antimicrobial efficacy . This balance is crucial for developing therapeutic agents with minimal side effects.
  • Structural Modifications : Research indicates that modifications in the chemical structure can significantly impact biological activity. For example, adding different substituents on the quinazoline ring can enhance either cytotoxic or antimicrobial properties .

Properties

Molecular Formula

C16H12N4O3S

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate

InChI

InChI=1S/C16H12N4O3S/c1-22-13(21)9-24-16-17-11-6-3-2-5-10(11)15-18-14(19-20(15)16)12-7-4-8-23-12/h2-8H,9H2,1H3

InChI Key

UFXFOSGUENAYCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4

Origin of Product

United States

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